Thiazyl chloride

Overview

Description

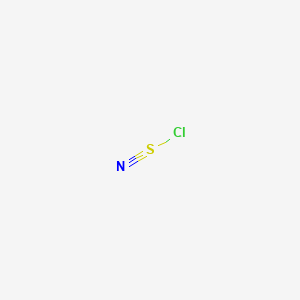

Thiazyl chloride, also known as thiazyl monochloride, is a chemical compound with the formula ClNS. It is a member of the thiazole family, which consists of a five-membered ring containing sulfur and nitrogen atoms. This compound is notable for its unique structure and reactivity, making it a subject of interest in various scientific fields .

Mechanism of Action

Target of Action

Thiazyl chloride (NSCl) is primarily used as a chlorinating reagent . It interacts with alcohols, converting them into alkyl chlorides .

Mode of Action

The interaction of this compound with its targets proceeds through a substitution reaction, specifically an SN2 mechanism . The first step involves the attack of the oxygen atom in the alcohol on the sulfur atom of this compound, which results in the displacement of a chloride ion . This reaction effectively converts the alcohol into a better leaving group, facilitating further chemical reactions .

Result of Action

The primary molecular effect of this compound’s action is the transformation of alcohols into alkyl chlorides . This conversion can enable a variety of downstream chemical reactions, potentially leading to the synthesis of a wide range of organic compounds. On a cellular level, the impact of this compound would largely depend on the specific context and the other compounds present.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other reactive species could potentially interfere with its intended reactions. Moreover, factors such as temperature and pH could also affect the rate and outcome of its reactions. It’s also worth noting that this compound is a moderately volatile compound , which means its stability and reactivity could be influenced by factors related to the gaseous environment, such as pressure and humidity.

Biochemical Analysis

Biochemical Properties

It is known that Thiazyl chloride is a source of chloride ions . Chloride ions play a crucial role in various biochemical reactions, including the maintenance of electroneutrality and the regulation of enzyme activity .

Cellular Effects

The cellular effects of this compound are not well-documented. Chloride ions, which this compound can provide, are known to be involved in various cellular processes. They contribute to the maintenance of the membrane potential and are involved in the regulation of water secretion in epithelial tissues .

Molecular Mechanism

It is known that at 100 °C in vacuum, this compound undergoes cracking to form this compound monomer, which is a green gas .

Temporal Effects in Laboratory Settings

It is known that this compound is a moderately volatile substance .

Metabolic Pathways

This compound is known to be a source of chloride ions , which are involved in various metabolic pathways .

Transport and Distribution

Chloride ions, which this compound can provide, are known to be transported and distributed within cells and tissues .

Subcellular Localization

Chloride ions, which this compound can provide, are known to be present in various subcellular locations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiazyl chloride can be synthesized through several methods. One common approach involves the reaction of sulfur dichloride (SCl2) with nitrogen gas (N2) at high temperatures. The reaction proceeds as follows:

SCl2+N2→ClNS+NCl3

Another method involves the reaction of thionyl chloride (SOCl2) with thiazole derivatives under controlled conditions. This method is often preferred due to its higher yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale reaction of sulfur dichloride with nitrogen gas in a controlled environment. The process is optimized to ensure maximum yield and purity, with careful monitoring of temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: Thiazyl chloride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiazyl fluoride (ClNSF) using fluorinating agents.

Reduction: Reduction of this compound can yield thiazyl hydride (ClNSH) under specific conditions.

Common Reagents and Conditions:

Oxidation: Fluorinating agents like sulfur tetrafluoride (SF4) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like ammonia (NH3) and methanol (CH3OH) are used under mild conditions.

Major Products Formed:

Oxidation: Thiazyl fluoride (ClNSF)

Reduction: Thiazyl hydride (ClNSH)

Substitution: Various thiazyl derivatives depending on the nucleophile used.

Scientific Research Applications

Thiazyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Thiazyl chloride can be compared with other thiazole derivatives, such as thiazole, thiazoline, and thiazolidine. These compounds share a similar core structure but differ in their chemical properties and reactivity:

Thiazole: A five-membered ring with sulfur and nitrogen, similar to this compound, but lacks the chlorine atom.

Thiazoline: A saturated analog of thiazole with a single double bond in the ring.

Thiazolidine: A fully saturated analog of thiazole with no double bonds in the ring.

Uniqueness of this compound: this compound’s unique reactivity, due to the presence of the chlorine atom, distinguishes it from other thiazole derivatives. This reactivity makes it a valuable reagent in synthetic chemistry and various industrial applications .

Conclusion

This compound is a versatile compound with significant importance in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable tool for researchers and industrial applications

Biological Activity

Thiazyl chloride (ClNS) is a sulfur-containing compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, focusing on its antimicrobial and anticancer potential, mechanisms of action, and relevant research findings.

This compound is primarily recognized for its ability to release chloride ions, which play a critical role in various cellular processes, including the maintenance of membrane potential and regulation of water secretion in epithelial tissues. The compound can also engage in reactions that lead to the formation of thiazole derivatives, which are significant in drug development.

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial properties. A study highlighted the synthesis of thiazole-based compounds that exhibited significant antibacterial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for several compounds derived from this compound, demonstrating effectiveness against bacteria such as Bacillus cereus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (mg/mL) | Target Organism |

|---|---|---|

| 1 | 0.23 | E. cloacae |

| 2 | 0.47 | B. cereus |

| 3 | 0.70 | S. Typhimurium |

| 4 | 0.11 | T. viride |

| 5 | 0.23 | A. niger |

The most notable activity was observed with compound 3, which showed an MIC of 0.23 mg/mL against E. cloacae and 0.70 mg/mL against S. Typhimurium .

Anticancer Activity

Research also indicates that this compound derivatives possess anticancer properties. A study focused on the synthesis of copper coordination compounds containing thiazole derivatives demonstrated promising results against breast cancer cell lines (MCF-7). The evaluation included cytotoxicity assays where the compounds exhibited significant activity.

Table 2: Anticancer Activity of Thiazole Derivatives

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| A | 12.5 | MCF-7 |

| B | 15.0 | MDA-MB-231 |

| C | 10.0 | HeLa |

The IC50 values indicated that compound C was particularly effective against HeLa cells, suggesting a potential pathway for therapeutic development .

Case Studies and Research Findings

- Antibacterial Efficacy : A comprehensive study evaluated a series of thiazole derivatives for their antibacterial properties, revealing that modifications to the thiazole ring significantly influenced activity levels against various bacterial strains .

- Anticancer Mechanisms : Another investigation explored the mechanisms underlying the anticancer effects of thiazole derivatives, noting their ability to induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .

- Synergistic Effects : Research has shown that combining this compound derivatives with conventional antibiotics can enhance antibacterial efficacy, suggesting potential applications in overcoming antibiotic resistance .

Properties

IUPAC Name |

azanylidyne(chloro)-λ4-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClNS/c1-3-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVIYFTZAHMHIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N#SCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70938043 | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-58-4 | |

| Record name | Thiazyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017178584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70938043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.